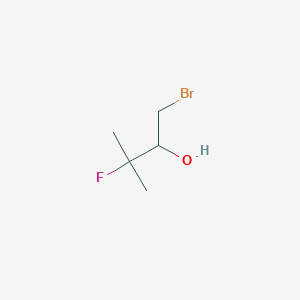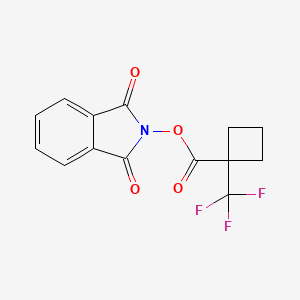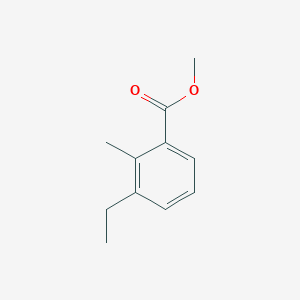
1-Bromo-3-fluoro-3-methylbutan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-fluoro-3-methylbutan-2-ol is an organic compound that belongs to the class of halogenated alcohols It features a bromine atom, a fluorine atom, and a hydroxyl group attached to a butane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-3-fluoro-3-methylbutan-2-ol can be synthesized through several methods. One common approach involves the halogenation of 3-methylbutan-2-ol. The hydroxyl group in 3-methylbutan-2-ol can be substituted with a bromine atom using hydrobromic acid (HBr) under acidic conditions . The fluorine atom can be introduced through a subsequent fluorination reaction using a fluorinating agent such as hydrogen fluoride (HF) or a fluorine-containing compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation and fluorination processes. These processes are carried out in controlled environments to ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can enhance the efficiency of these production methods.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-3-fluoro-3-methylbutan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form alkanes or other reduced products.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium iodide (KI) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution: Formation of new halogenated or hydroxylated compounds.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-fluoro-3-methylbutan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-fluoro-3-methylbutan-2-ol involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules and pathways.
Similar Compounds:
1-Bromo-3-methylbutan-2-ol: Lacks the fluorine atom, which can affect its reactivity and applications.
3-Fluoro-3-methylbutan-2-ol: Lacks the bromine atom, leading to different chemical properties and uses.
1-Bromo-2-fluoro-3-methylbutane: Similar structure but lacks the hydroxyl group, affecting its solubility and reactivity.
Uniqueness: this compound is unique due to the presence of both bromine and fluorine atoms along with a hydroxyl group. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.
Eigenschaften
| 125363-50-0 | |
Molekularformel |
C5H10BrFO |
Molekulargewicht |
185.03 g/mol |
IUPAC-Name |
1-bromo-3-fluoro-3-methylbutan-2-ol |
InChI |
InChI=1S/C5H10BrFO/c1-5(2,7)4(8)3-6/h4,8H,3H2,1-2H3 |
InChI-Schlüssel |
FMICFHWVIJKDJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(CBr)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one](/img/structure/B13576529.png)


![2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-5-carboxylicacid](/img/structure/B13576562.png)
![N-(2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13576567.png)
![3-Amino-3-[2-(propan-2-yl)phenyl]cyclobutan-1-ol](/img/structure/B13576575.png)
